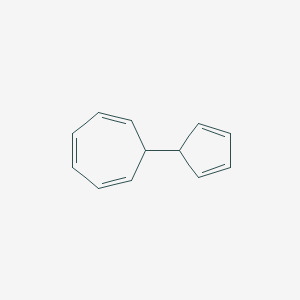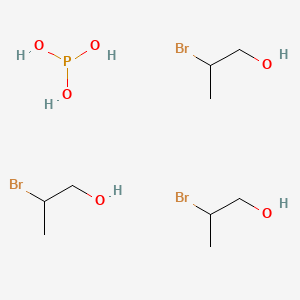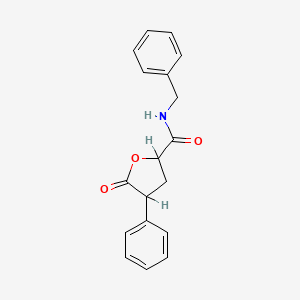
Dehydrobruceantol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydrobruceantol is a naturally occurring compound found in the Brucea genus, particularly in Brucea javanica. This compound belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-malarial, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dehydrobruceantol involves several steps, starting from simpler quassinoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from Brucea javanica seeds, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of production .
化学反应分析
Types of Reactions: Dehydrobruceantol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized quassinoids.
Reduction: Formation of reduced derivatives with altered biological activities.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
科学研究应用
Dehydrobruceantol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential as an anti-cancer, anti-malarial, and anti-inflammatory agent. Studies have shown its ability to inhibit the growth of cancer cells and parasites.
Industry: Utilized in the development of natural pesticides and other agrochemical products .
作用机制
The mechanism of action of dehydrobruceantol involves its interaction with various molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression.
Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its metabolic processes.
Anti-inflammatory: Modulates the production of inflammatory mediators and cytokines, reducing inflammation .
相似化合物的比较
Bruceantin: Another quassinoid with similar anti-cancer properties.
Quassin: Known for its bitter taste and insecticidal properties.
Eurycomanone: A quassinoid with anti-malarial and aphrodisiac effects.
Uniqueness: Dehydrobruceantol stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique structural features and diverse reactivity make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
53663-02-8 |
|---|---|
分子式 |
C28H34O12 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
methyl 11,15,16-trihydroxy-3-[2-(1-hydroxyethyl)-3-methylbut-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C28H34O12/c1-10(2)16(12(4)29)23(34)40-19-21-27-9-38-28(21,25(36)37-6)22(33)18(32)20(27)26(5)8-14(30)17(31)11(3)13(26)7-15(27)39-24(19)35/h8,12,15,18-22,29-30,32-33H,7,9H2,1-6H3 |
InChI 键 |
CFHBLZPGWLLCCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C(=C(C)C)C(C)O)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)

![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)







![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)


